N-(2,6-dichlorophenyl)acetamidine
Description
N-(2,6-Dichlorophenyl)acetamidine (CAS 87349-75-5) is an organic compound with the molecular formula C₈H₈Cl₂N₂. Its structure consists of an acetamidine core (–NH–C(NH₂)–CH₃) substituted at the nitrogen atom with a 2,6-dichlorophenyl group. This substitution pattern confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s IUPAC name is N-(2,6-dichlorophenyl)ethanimidamide, and its standardized InChIKey is available via the NIST Chemistry WebBook .
Properties
CAS No. |
87349-75-5 |
|---|---|
Molecular Formula |
C8H8Cl2N2 |
Molecular Weight |
203.07 g/mol |
IUPAC Name |
N'-(2,6-dichlorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12) |
InChI Key |
DKAYQEJONKSFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Amidines vs. Amides
N-(2,6-Dichlorophenyl)acetamide
- Structure : Differs from the target compound by replacing the amidine group (–NH–C(NH₂)–) with an amide (–CONH₂).
- Properties :
- Lower basicity compared to amidines due to the electron-withdrawing carbonyl group.
- 35Cl NQR frequencies : Studies show that alkyl side chains reduce Cl NQR frequencies, while aryl/chloroalkyl substituents increase them. For example, N-(2,6-dichlorophenyl)acetamide exhibits distinct Cl NQR behavior compared to alkyl-substituted analogs .
N-Carbamoyl-2-(2,6-Dichlorophenyl)acetamidine Hydrochloride (LON-954)
- Structure : Adds a carbamoyl group (–NH–CO–NH₂) to the acetamidine core.
- Pharmacology :
- Mechanistic Insight : The amidine group’s basicity enhances CNS penetration, while the carbamoyl modification increases metabolic stability.
Positional Isomerism: Dichlorophenyl Substitution
N-(3,4-Dichlorophenyl)propanamide (Propanil)
- Structure : Dichloro substitution at the 3,4 positions on the phenyl ring with a propanamide group.
- Application : Herbicide (propanil).
- Comparison : The 2,6-dichloro substitution in the target compound creates steric hindrance and symmetrical electronic effects, contrasting with the asymmetrical 3,4-substitution in propanil. This affects receptor binding and degradation pathways .
Clonidine Hydrochloride
- Structure : 2,6-Dichlorophenyl group linked to an imidazoline ring.
- Pharmacology : Central α₂-adrenergic agonist used for hypertension and ADHD.
- Key Difference : The imidazoline ring in clonidine enables specific receptor interactions, while the acetamidine group in N-(2,6-dichlorophenyl)acetamidine may favor dopaminergic modulation .
Electronic and Crystallographic Comparisons
- 35Cl NQR Frequencies :
- Crystallographic Data: Substituted phenylacetamides (e.g., N-(phenyl)-2-chlorobenzamide) show minor variations in bond lengths (C–S vs. C–O) and angles, suggesting that the amidine group’s planarity may enhance crystallinity compared to amides .
Pharmacological and Toxicological Profiles
| Compound | Functional Group | Key Activity | Mechanism | LD₅₀ (Mouse) |
|---|---|---|---|---|
| This compound | Amidines | Dopaminergic modulation (hypothesized) | Potential tremor induction | Not reported |
| LON-954 | Carbamoyl-amidine | Tremorogenic | Dopaminergic antagonism | 165 mg/kg |
| Clonidine | Imidazoline | Antihypertensive | α₂-Adrenergic agonism | 465 mg/kg |
| Propanil | Amide | Herbicidal | Acetyl-CoA carboxylase inhibition | 1380 mg/kg |
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